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Compound of Interest

Compound Name: FNDR-20123 free base

Cat. No.: B11936684 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Application Notes
FNDR-20123 is a first-in-class, orally active histone deacetylase (HDAC) inhibitor with potent

anti-malarial activity against Plasmodium falciparum.[1][2][3][4] It represents a promising

candidate for the treatment of malaria, including drug-resistant strains.[1][2][4]

Mechanism of Action:

FNDR-20123 functions as a pan-HDAC inhibitor, targeting the epigenetic machinery of both the

parasite and human host cells.[4] Histone deacetylases are enzymes that remove acetyl

groups from lysine residues on histones, leading to chromatin condensation and transcriptional

repression. By inhibiting HDACs, FNDR-20123 is thought to induce hyperacetylation of

histones, resulting in a more open chromatin structure and altered gene expression in the

parasite, ultimately leading to its death.[5][6][7][8] The compound has been shown to inhibit

Plasmodium HDAC1 (PfHDAC1) and is active against both the asexual blood stages and the

sexual gametocyte stages of P. falciparum, suggesting it may also have transmission-blocking

potential.[4][9]

Quantitative Data Summary:

The following table summarizes the key inhibitory concentrations (IC50) of FNDR-20123

against various targets.
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Target/Stage IC50 Value Reference

Plasmodium HDAC 31 nM [1][2][3][9]

Human HDAC 3 nM [1][2][3][9]

P. falciparum Asexual Blood

Stage
41 nM [1][2][3][4]

P. falciparum Male

Gametocytes
190 nM [1][2][3][4][9]

P. falciparum Female

Gametocytes
> 5 µM [9][10]

Human HDAC1 25 nM [1][2][3]

Human HDAC2 29 nM [1][2][3]

Human HDAC3 2 nM [1][2][3]

Human HDAC6 11 nM [1][2][3]

Human HDAC8 282 nM [1][2][3]

Pharmacokinetics and Safety:

In vivo studies in a mouse model have shown that FNDR-20123 can significantly reduce

parasitemia when administered orally.[10] The compound exhibits good oral exposure and a

half-life of 5.5 hours in rats.[9][10] Importantly, it shows negligible cytotoxicity to HepG-2 and

THP-1 cell lines.[9]

Experimental Protocols
Herein are detailed protocols for the use of FNDR-20123 in P. falciparum culture, including

parasite maintenance, synchronization, and drug sensitivity assays.

P. falciparum Asexual Stage Culture
This protocol describes the continuous in vitro culture of asexual P. falciparum erythrocytic

stages.
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Materials:

RPMI-1640 medium with L-glutamine and HEPES

Human serum (Type A+) or Albumax I

Human red blood cells (Type O+)

Gentamicin

Hypoxanthine

Sodium bicarbonate

Gas mixture (5% CO2, 5% O2, 90% N2) or a candle jar

Sterile culture flasks (25 cm² or 75 cm²)

Incubator at 37°C

Complete Culture Medium (CCM):

To 500 mL of RPMI-1640, add 25 mL of heat-inactivated human serum (5% final

concentration) or 2.5 g of Albumax I (0.5% final concentration).

Add 50 µL of gentamicin (10 mg/mL stock) for a final concentration of 10 µg/mL.

Add 5 mL of a 10 mM hypoxanthine stock solution for a final concentration of 100 µM.

Aseptically add 10.5 mL of 5% sodium bicarbonate solution.

Store at 4°C for up to two weeks.

Procedure:

Maintain parasite cultures in sealed flasks at a 5% hematocrit in CCM.

Incubate at 37°C in a humidified incubator with the specified gas mixture or in a candle jar.
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Change the medium daily to replenish nutrients and remove waste products.

Monitor parasitemia every 24-48 hours by preparing a thin blood smear and staining with

Giemsa.

When parasitemia reaches 5-8%, sub-culture the parasites by diluting with fresh, washed O+

red blood cells to a parasitemia of 0.5-1%.

Synchronization of P. falciparum Culture
Synchronization is crucial for stage-specific drug assays. This protocol uses D-sorbitol to

selectively lyse late-stage trophozoites and schizonts, leaving a culture enriched in ring-stage

parasites.

Materials:

P. falciparum culture with a high proportion of ring stages

5% (w/v) D-sorbitol solution in sterile distilled water, pre-warmed to 37°C

Complete Culture Medium (CCM)

Centrifuge

Procedure:

Transfer the parasite culture to a sterile centrifuge tube.

Pellet the erythrocytes by centrifugation at 500 x g for 5 minutes.

Aspirate the supernatant.

Resuspend the cell pellet in 5-10 volumes of pre-warmed 5% D-sorbitol solution.

Incubate at room temperature for 10 minutes.

Centrifuge at 500 x g for 5 minutes and discard the supernatant.

Wash the pellet twice with CCM, centrifuging and aspirating the supernatant each time.
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Resuspend the final pellet in fresh CCM and return to the incubator. The culture will now be

highly synchronized at the ring stage.

Asexual Stage Drug Sensitivity Assay (SYBR Green I-
based)
This assay determines the 50% inhibitory concentration (IC50) of FNDR-20123 against the

asexual blood stages of P. falciparum.

Materials:

Synchronized ring-stage P. falciparum culture

FNDR-20123 stock solution (e.g., in DMSO)

Complete Culture Medium (CCM)

96-well black, clear-bottom microplates

SYBR Green I nucleic acid stain (10,000x stock in DMSO)

Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

Procedure:

Prepare a serial dilution of FNDR-20123 in CCM in a separate 96-well plate.

Adjust the synchronized ring-stage parasite culture to 1% parasitemia and 2% hematocrit in

CCM.

Add 100 µL of the parasite suspension to each well of the 96-well black, clear-bottom plate.

Add 100 µL of the FNDR-20123 dilutions to the respective wells. Include wells with no drug

(positive control) and wells with uninfected erythrocytes (negative control).

Incubate the plate for 72 hours at 37°C in a humidified, gassed incubator or candle jar.
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After incubation, add 100 µL of lysis buffer containing SYBR Green I (diluted 1:5,000) to

each well.

Incubate the plate in the dark at room temperature for 1 hour.

Read the fluorescence using a plate reader.

Calculate the IC50 value by plotting the fluorescence intensity against the log of the drug

concentration and fitting the data to a sigmoidal dose-response curve.

Gametocyte Viability Assay
This protocol is a general guideline for assessing the effect of FNDR-20123 on mature

gametocytes. Specific assays may vary.

Materials:

Mature (Stage V) P. falciparum gametocyte culture

FNDR-20123 stock solution

Gametocyte culture medium

Reagents for assessing viability (e.g., AlamarBlue, or reagents for male gamete

exflagellation assay)

96-well plates

Incubator at 37°C

Procedure:

Purify mature gametocytes from the asexual culture if necessary.

Plate the gametocytes in a 96-well plate.

Add serial dilutions of FNDR-20123 to the wells.

Incubate for 48-72 hours.
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Assess gametocyte viability. For a male gamete exflagellation assay, stimulate exflagellation

with xanthurenic acid and observe under a microscope. For metabolic assays, add a viability

reagent like AlamarBlue and measure the resulting fluorescence or absorbance.

Determine the IC50 value as described for the asexual stage assay.

Visualizations

Normal Chromatin State

FNDR-20123 Action

Histone Tail DNA interacts with

Acetyl Group is deacetylated by

HDAC  removes

FNDR-20123

Inhibited HDAC

 inhibits

Hyperacetylated
Histone Open Chromatin leads to Altered Gene

Transcription
 allows

Click to download full resolution via product page

Caption: Mechanism of HDAC inhibition by FNDR-20123.
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Caption: Experimental workflow for FNDR-20123 testing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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